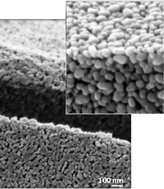To what extent do the nanostructured photoelectrodes perform better than their macrocrystalline counterparts?
Catalysis Science & Technology Pub Date: 2013-03-28 DOI: 10.1039/C3CY00056G
Abstract
A look at recent literature dealing with photoelectrochemical (PEC) water splitting might suggest using nanostructured semiconductors to build the photoelectrodes as being a kind of panacea to enhance their energy conversion efficiency. Taking example of the most frequently investigated photoanode materials, we show the actual situation as being largely contrasted going from a substantial improvement to a spectacular drop of the PEC performance.


Recommended Literature
- [1] General and physical chemistry
- [2] The osmotic membrane bioreactor: a critical review
- [3] Back cover
- [4] Nitroepoxide ring opening with thionucleophiles in water: synthesis of α-xanthyl ketones, β-keto sulfones and β-keto sulfonic acids†
- [5] A colorimetric method for the quantitative measurement of rancidity
- [6] The versatile chemistry of the [B20H18]2− ions: novel reactions and structural motifs
- [7] Thickness-dependent resistive switching in black phosphorus CBRAM†
- [8] Front cover
- [9] Contents list
- [10] Natural radioactivity as an easy and quick parameter for describing the dynamic of the Planetary Boundary Layer










